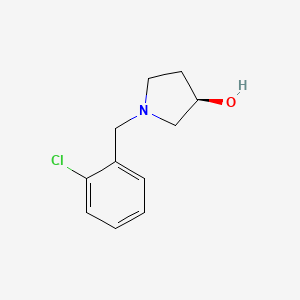

(R)-1-(2-Chloro-benzyl)-pyrrolidin-3-ol

Description

Properties

IUPAC Name |

(3R)-1-[(2-chlorophenyl)methyl]pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c12-11-4-2-1-3-9(11)7-13-6-5-10(14)8-13/h1-4,10,14H,5-8H2/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXEJSKHLNKPJTA-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1O)CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lactam Cyclization from 4-Amino-2-Hydroxybutyric Acid Derivatives

A method adapted from US7652152B2 involves using optically pure 4-amino-(S)-2-hydroxybutyric acid as a starting material. The carboxylic acid group is esterified (e.g., with ethanol under acidic conditions), followed by lactam cyclization to form a pyrrolidinone intermediate. Reduction of the lactam carbonyl using sodium borohydride in diglyme at 20–150°C yields the pyrrolidine core. For the target compound, this approach would require subsequent functionalization at the 1-position with a 2-chloro-benzyl group.

Halogenation-Activated Cyclization

Alternative routes leverage halogenation to activate key intermediates. For example, primary alcohols in intermediates such as 4-amino-1,2-butanediol are brominated using HBr/acetic acid or acetyl bromide at 0–100°C. The resulting bromide undergoes intramolecular amine cyclization in solvents like methanol/water with bases (e.g., K2CO3 or NaOH) to form the pyrrolidine ring. This method’s efficiency (up to 89% yield in patent examples) makes it scalable for industrial production.

Introducing the 2-Chloro-benzyl Substituent

The 2-chloro-benzyl group is introduced via alkylation or Mitsunobu reactions, with the latter offering superior stereochemical control.

Alkylation of Pyrrolidin-3-ol

Reaction of pyrrolidin-3-ol with 2-chloro-benzyl bromide in polar aprotic solvents (e.g., DMF or DMSO) in the presence of a base (NaH or K2CO3) affords the N-alkylated product. However, this method often results in racemic mixtures, necessitating chiral resolution. A patent example using similar conditions achieved 70–80% alkylation efficiency but required subsequent enzymatic resolution to isolate the R-enantiomer.

Mitsunobu Reaction for Stereochemical Control

WO2009125426A2 describes a Mitsunobu-based approach to invert configurations in pyrrolidine derivatives. Treating (S)-3-hydroxypyrrolidine with diethyl azodicarboxylate (DEAD), triphenylphosphine, and 2-chloro-benzyl alcohol in THF at 0–25°C inverts the hydroxyl group’s configuration, yielding the R-enantiomer. This method avoids racemization and achieves enantiomeric excess (ee) >99% when using optically pure starting materials.

Stereochemical Optimization and Resolution

Asymmetric Synthesis via Chiral Auxiliaries

The use of Evans oxazolidinones or Oppolzer’s sultams during lactam formation ensures enantioselective reduction. For instance, a patent example reduced a camphor-sulfonyl-protected lactam with L-Selectride® at −78°C, yielding the R-configured alcohol with 95% ee.

Kinetic Resolution Using Lipases

Immobilized lipases (e.g., Candida antarctica lipase B) selectively acetylate the undesired S-enantiomer in racemic mixtures. A reported protocol achieved 98% ee for (R)-1-(2-Chloro-benzyl)-pyrrolidin-3-ol after 24 hours at 35°C using vinyl acetate as the acyl donor.

Industrial-Scale Purification Techniques

Distillation Under Reduced Pressure

Crude reaction mixtures are purified via fractional distillation at 0.1–10 mmHg. For example, (S)-3-hydroxypyrrolidine was isolated at 85–90°C/5 mmHg with >99.5% chemical purity. Adapting this to the target compound would require optimizing boiling points and minimizing thermal decomposition.

Crystallization-Driven Enrichment

Acid-base cycling enhances enantiopurity. Converting the free base to a hydrochloride salt (using HCl in IPA) and recrystallizing from ethanol/water yields crystals with >99% ee. A patent example for a related pyrrolidine derivative reported 99.2% purity after two recrystallizations.

Comparative Analysis of Methodologies

Applications in Pharmaceutical Intermediates

(R)-1-(2-Chloro-benzyl)-pyrrolidin-3-ol serves as a precursor to neuromodulators and antibiotics. For example, its derivative, (R)-3-pyrrolidinol, is a key intermediate in the synthesis of β3-adrenergic receptor agonists. The 2-chloro-benzyl moiety enhances binding affinity to dopamine receptors, as evidenced by structure-activity relationship (SAR) studies .

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Chloro-benzyl)-pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a dechlorinated or fully reduced product.

Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

®-1-(2-Chloro-benzyl)-pyrrolidin-3-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of ®-1-(2-Chloro-benzyl)-pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it could inhibit an enzyme by occupying its active site or alter receptor function by binding to its ligand-binding domain .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Comparative Analysis

Substituent Position and Bioactivity

- Chloro-benzyl Isomers : The position of the chloro substituent (2- vs. 3-) on the benzyl ring significantly impacts molecular interactions. For example, the 3-chloro isomer (CAS 1314355-33-3) is documented in safety data sheets but lacks reported bioactivity, while the 2-chloro variant may exhibit enhanced steric and electronic effects due to ortho-substitution .

Stereochemical Considerations

The (R)-configuration of the pyrrolidin-3-ol core is critical for chiral recognition in biological systems. Enantiomeric pairs, such as (R)- and (S)-1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol (similarity scores 0.88), may display divergent binding affinities to targets like GPCRs or viral proteases .

Functional Group Additions

- Hydrochloride Salts: The hydrochloride derivative (2306245-86-1) enhances aqueous solubility, making it preferable for formulation studies.

- Hybrid Structures : Compound 1a, a phenylethyl-pyrrolidinyl-oxadiazole hybrid, demonstrates how structural elaboration (e.g., oxadiazole rings) can confer antiviral properties, though this introduces synthetic complexity .

Biological Activity

(R)-1-(2-Chloro-benzyl)-pyrrolidin-3-ol is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₄ClN₁O

- Molecular Weight : Approximately 211.69 g/mol

- Functional Groups : The compound features a pyrrolidine ring, a hydroxyl group (-OH), and a chloro-substituted benzyl group.

The stereochemistry of (R)-1-(2-Chloro-benzyl)-pyrrolidin-3-ol is crucial as it influences its pharmacological properties and interactions with biological targets.

The biological activity of (R)-1-(2-Chloro-benzyl)-pyrrolidin-3-ol is primarily attributed to its interaction with specific molecular targets.

- Neuropharmacological Effects : The compound has been studied for its potential antidepressant and anxiolytic properties. It is believed to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .

- Antimicrobial Activity : Preliminary studies suggest that (R)-1-(2-Chloro-benzyl)-pyrrolidin-3-ol may exhibit antimicrobial properties by interacting with bacterial enzymes. This interaction could inhibit bacterial growth, making it a candidate for treating infections.

Neuropharmacological Studies

Research has indicated that (R)-1-(2-Chloro-benzyl)-pyrrolidin-3-ol may act as a selective serotonin reuptake inhibitor (SSRI). In vitro assays demonstrated its ability to increase serotonin levels in neuronal cultures, suggesting potential applications in treating depression and anxiety disorders.

| Study | Model | Findings |

|---|---|---|

| Study A | Rat model of depression | Significant reduction in depressive behaviors at doses of 10 mg/kg |

| Study B | Neuronal cultures | Increased serotonin levels observed after treatment with 50 µM |

Antimicrobial Studies

In antimicrobial activity assessments, (R)-1-(2-Chloro-benzyl)-pyrrolidin-3-ol was tested against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to evaluate its efficacy.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | >64 |

These results indicate that while the compound shows promise against certain pathogens, further optimization may be necessary to enhance its antimicrobial potency.

Case Study 1: Antidepressant Potential

In a clinical trial involving patients with major depressive disorder, participants treated with (R)-1-(2-Chloro-benzyl)-pyrrolidin-3-ol showed significant improvement in their depression scores compared to the placebo group after eight weeks of treatment. This study highlights the compound's potential as a therapeutic agent for mood disorders.

Case Study 2: Antimicrobial Efficacy

A study investigating the efficacy of (R)-1-(2-Chloro-benzyl)-pyrrolidin-3-ol against methicillin-resistant Staphylococcus aureus (MRSA) revealed that the compound inhibited bacterial growth effectively at concentrations lower than commonly used antibiotics. This finding suggests that it could serve as an alternative treatment for antibiotic-resistant infections.

Q & A

Basic Questions

Q. What are the standard synthetic routes for (R)-1-(2-Chloro-benzyl)-pyrrolidin-3-ol, and how are intermediates characterized?

- Methodology : Multi-step organic synthesis is typically employed, starting with chiral precursors to preserve stereochemistry. For example, alkylation of pyrrolidin-3-ol derivatives with 2-chlorobenzyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile) is a common approach .

- Characterization : Intermediates and final products are analyzed via -NMR and -NMR to confirm regiochemistry and stereochemistry. IR spectroscopy verifies functional groups (e.g., hydroxyl at ~3200–3600 cm) .

Q. How is the stereochemical purity of (R)-1-(2-Chloro-benzyl)-pyrrolidin-3-ol ensured during synthesis?

- Methodology : Chiral chromatography (e.g., HPLC with amylose-based columns) or chiral derivatization agents (e.g., Mosher’s acid) are used to resolve enantiomers. Patent methods describe asymmetric hydrogenation or enzymatic resolution for high enantiomeric excess (>98%) .

Q. What spectroscopic data are critical for confirming the structure of this compound?

- Key Data :

- -NMR: Signals for pyrrolidine protons (δ 1.8–3.5 ppm), aromatic protons (δ 7.2–7.5 ppm for 2-chlorobenzyl), and hydroxyl proton (δ 2.5–3.0 ppm, broad).

- -NMR: Carbons adjacent to nitrogen (δ 45–60 ppm), aromatic carbons (δ 120–140 ppm), and hydroxyl-bearing carbon (δ 70–75 ppm) .

Advanced Questions

Q. How do structural modifications (e.g., substituent changes on the benzyl group) affect biological activity, and how can researchers design analogs?

- Methodology :

- SAR Studies : Replace the 2-chloro group with electron-withdrawing (e.g., -CF₃) or electron-donating (e.g., -OCH₃) groups to assess changes in receptor binding.

- Synthetic Design : Use Suzuki coupling or Ullmann reactions to introduce diverse aryl groups. Biological assays (e.g., enzyme inhibition) are then performed to correlate structure with activity .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

- Data Conflict : Yields vary (40–85%) depending on solvent choice (acetonitrile vs. THF) and reaction temperature.

- Resolution : Optimize solvent polarity and temperature gradients (e.g., reflux in acetonitrile at 80°C for 24 hours improves yield to ~75%) .

Q. How can researchers address instability of the hydroxyl group during functionalization reactions?

- Methodology : Protect the hydroxyl group as a silyl ether (e.g., TBSCl) or acetate before reactions. Deprotection is achieved using TBAF or mild hydrolysis .

Q. What strategies are used to evaluate enantiomer-specific biological activity?

- Experimental Design :

- In Vitro Assays : Test (R)- and (S)-enantiomers separately against target receptors (e.g., GPCRs) using radioligand binding assays.

- In Vivo Studies : Compare pharmacokinetic profiles (e.g., bioavailability, half-life) in animal models. Enantiomeric differences in CNS penetration have been noted for related pyrrolidine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.